2-Azidothiazole

説明

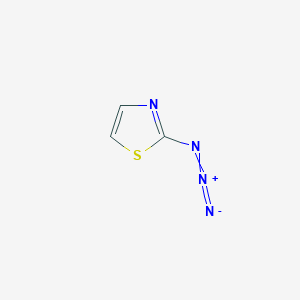

Structure

3D Structure

特性

IUPAC Name |

2-azido-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-7-6-3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWLDMPZIUKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479701 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-97-2 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Azidothiazole and Its Precursors

Direct Synthesis Approaches to 2-Azidothiazole

The direct formation of this compound can be achieved through two primary methods: the diazotization of 2-aminothiazoles followed by an azidation reaction, and azido (B1232118) transfer procedures that utilize heteroaryllithium intermediates.

Diazotization of 2-Aminothiazoles and Subsequent Azidation

A common and effective method for the synthesis of this compound derivatives involves the diazotization of the corresponding 2-aminothiazole (B372263). This reaction is typically carried out by treating the 2-aminothiazole with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. tandfonline.com The subsequent addition of an azide (B81097) source, commonly sodium azide, to the diazonium salt solution leads to the formation of the this compound. tandfonline.com

The reaction conditions, particularly the choice of acid and temperature control, are crucial for the successful formation of the diazonium salt and the subsequent azido substitution. tandfonline.com For instance, the synthesis of 2-azido-1,3-thiazole has been achieved by dissolving 2-amino-1,3-thiazole in concentrated hydrochloric acid, cooling the solution, and then adding sodium nitrite dropwise. tandfonline.com This is followed by the slow addition of a sodium azide solution while maintaining a low temperature. tandfonline.com The resulting this compound can then be extracted from the reaction mixture. tandfonline.com In the infrared spectra of the synthesized compounds, a characteristic strong absorption band for the azide group is observed in the region of 2130–2265 cm⁻¹. tandfonline.com

It is important to note that in some cases, the initially formed this compound can undergo spontaneous cyclization to form the isomeric tetrazolothiazole. researchgate.netcapes.gov.bracs.org The position of the azide-tetrazole equilibrium can be influenced by the nature of the substituents on the thiazole (B1198619) ring. researchgate.net

Azido Transfer Procedures Utilizing Heteroaryllithium Intermediates

An alternative approach to the direct synthesis of 2-azidothiazoles involves an azido transfer reaction with a heteroaryllithium intermediate. nih.gov This method is based on the reaction of a lithiated thiazole with an azido transfer agent, such as tosyl azide. nih.govresearchgate.netresearchgate.net The process begins with the deprotonation of the thiazole ring at the 2-position using a strong base, typically an organolithium reagent like n-butyllithium, to generate the corresponding 2-lithiothiazole. This highly reactive intermediate is then treated with tosyl azide. nih.gov The reaction proceeds through the formation of a lithium triazene (B1217601) salt, which subsequently fragments to yield the desired this compound. nih.govresearchgate.net

This azido transfer protocol has been successfully employed for the synthesis of 2-azido-1,3-thiazole. nih.govresearchgate.net The versatility of this method allows for the synthesis of various azidoazoles, including 2-azido-N-methylimidazole and 2-azidobenzothiazole (B1659620). nih.gov However, the success of this method can be dependent on the stability of the intermediate triazene salt and the specific substitution pattern of the thiazole ring. nih.gov For example, attempts to prepare 5-azido-2-(trimethylsilyl)-1,3-thiazole using this method resulted in the formation of the desilylated azide in low yield. nih.gov

Advanced Precursor Synthesis Routes for 2-Aminothiazoles

The synthesis of 2-aminothiazoles, which are key precursors for 2-azidothiazoles, can be accomplished through various modern synthetic strategies. These include visible-light-mediated reactions, electrochemical methods, and classical cyclization reactions.

Visible-Light-Mediated C(sp³)-H Functionalization Strategies from Active Methylene (B1212753) Ketones

A novel and environmentally friendly approach for the synthesis of 2-aminothiazoles involves the use of visible light to promote the C(sp³)–H functionalization of active methylene ketones in the presence of thioureas. thieme-connect.comorganic-chemistry.orgdntb.gov.uaacs.orgresearchgate.net This method offers a green alternative to traditional synthetic routes by operating under mild conditions, often at room temperature and using a simple light source like a blue LED. organic-chemistry.org

In a typical procedure, a mixture of an active methylene ketone, a thiourea (B124793), and a photocatalyst is irradiated with visible light. organic-chemistry.org Eosin Y is a commonly used metal-free organic photocatalyst for this transformation. organic-chemistry.org The reaction is often carried out in a mixed solvent system, such as ethanol (B145695) and water, and under an air atmosphere. organic-chemistry.org This method avoids the need for pre-functionalized substrates, external oxidants, and harsh reagents. organic-chemistry.org The reaction mechanism is believed to involve the photoexcitation of the catalyst, which then initiates a single-electron transfer from the ketone to generate radical intermediates. organic-chemistry.org These radicals then engage in C–S bond formation with thiourea, followed by cyclization and dehydration to yield the 2-aminothiazole ring. organic-chemistry.org This strategy has shown broad substrate scope, tolerating various substituents on both the ketone and thiourea, and has been successfully scaled up to the gram scale. organic-chemistry.org

Electrochemical Synthesis Methods from Active Methylene Ketones

Electrochemical methods provide another modern and efficient route for the one-pot synthesis of 2-aminothiazoles from active methylene ketones and thioureas. beilstein-journals.orgbeilstein-journals.orgnih.govnih.govresearchgate.net This approach is characterized by its mild reaction conditions and the avoidance of external chemical oxidants. beilstein-journals.orgbeilstein-journals.org The synthesis is typically performed in an undivided electrochemical cell equipped with graphite (B72142) electrodes under a constant current. beilstein-journals.orgbeilstein-journals.org

A key feature of this method is the use of a mediator, such as ammonium (B1175870) iodide (NH₄I), which facilitates the reaction. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the in-situ generation of an α-iodoketone as a key reactive intermediate. beilstein-journals.orgbeilstein-journals.org The reaction is often assisted by an organocatalyst, such as DL-alanine. beilstein-journals.orgbeilstein-journals.org This electrochemical protocol is compatible with a wide range of active methylene ketones, including β-keto esters, β-keto amides, β-keto nitriles, β-keto sulfones, and 1,3-diketones, converting them into the corresponding 2-aminothiazoles. beilstein-journals.orgbeilstein-journals.org The practicality of this method has been demonstrated through gram-scale synthesis. beilstein-journals.orgnih.gov

Cyclization Reactions of Thiourea and Related Substrates

The cyclization of thiourea or its derivatives with appropriate C3 synthons remains a fundamental and widely used method for the synthesis of 2-aminothiazoles. organic-chemistry.orgresearchgate.netclockss.orgorganic-chemistry.orgnanobioletters.comresearchgate.net A classic example is the Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thiourea. organic-chemistry.orgresearchgate.net However, due to the lachrymatory and toxic nature of α-haloketones, various modifications and alternative C3 synthons have been developed. organic-chemistry.orgresearchgate.net

One such advancement is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. organic-chemistry.org This reaction can be efficiently carried out under microwave irradiation, leading to the rapid formation of 2-aminothiazoles in high yields. organic-chemistry.org Another approach involves the reaction of aromatic methyl ketones with thiourea in the presence of a copper(II) bromide, which facilitates a one-pot α-bromination/cyclization process. clockss.org Furthermore, various catalytic systems have been employed to improve the efficiency and scope of these cyclization reactions, including the use of iodine as an oxidant. researchgate.net

Table of Synthesized 2-Aminothiazole Derivatives and Yields

Table of Mentioned Compound Names

Reactivity and Reaction Mechanisms of 2 Azidothiazole

Azido-Tetrazole Tautomerism and Isomerization Pathways

A key feature of 2-azidothiazole's chemistry is its existence in a tautomeric equilibrium with its cyclic isomer, thiazolo[2,3-e]tetrazole. archive.orgwiley-vch.de This equilibrium is not static but is influenced by a variety of factors, including the inherent stability of each tautomer, the electronic nature of substituents on the thiazole (B1198619) ring, and the surrounding solvent environment. The interconversion between the open-chain azido (B1232118) form and the fused-ring tetrazole form represents a significant pathway in its reaction landscape.

The equilibrium between this compound and its tetrazole isomer is governed by both kinetic and thermodynamic parameters. Theoretical studies, often employing high-level ab initio and density functional theory (DFT) calculations, have been instrumental in elucidating the energetic landscape of this isomerization. acs.orgresearchgate.net The energy difference between the azido and tetrazole forms is sensitive to the computational level of theory applied. acs.org

The process of isomerization from the trans-2-azidothiazole to the tetrazole involves two key steps: rotation around the C-N bond to form the cis-azido conformer, followed by the ring-closure to the tetrazole. The rotational barrier for the trans to cis isomerization is relatively low, while the subsequent cyclization presents a more significant energy barrier. researchgate.netresearchgate.net Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) have been calculated to quantify the relative stabilities of the isomers and the transition states connecting them. researchgate.netresearchgate.netmdpi.com For instance, in a study on 2,6-disubstituted 4-azidopyrimidines, the enthalpy of the tetrazole-azide rearrangement was found to be in the range of 15–28 kJ mol⁻¹, with an activation energy of 93–117 kJ mol⁻¹. researchgate.net

Table 1: Calculated Thermodynamic Parameters for this compound Isomerization (Note: The following is an illustrative table based on typical findings in the literature. Actual values can vary based on the specific computational methods and conditions.)

| Parameter | trans-Azide | cis-Azide | Transition State (Rotation) | Tetrazole | Transition State (Cyclization) |

| Relative Energy (kcal/mol) | 0.00 | 1.5 - 2.5 | 6.0 - 7.0 | -5.0 to -10.0 | 20.0 - 25.0 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | 1.8 - 2.8 | - | -4.0 to -9.0 | - |

Data compiled from typical values reported in theoretical studies.

The position of the azido-tetrazole equilibrium is significantly influenced by the electronic nature of substituents on the thiazole ring. acs.orgresearchgate.netnih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the relative stability of the two tautomers.

Electron-withdrawing groups (e.g., -NO₂, -CN) tend to stabilize the azido isomer. researchgate.netnih.govbeilstein-journals.org These groups decrease the electron density on the thiazole ring, which in turn stabilizes the electron-donating azido group and destabilizes the fused tetrazole ring. researchgate.netbeilstein-journals.org In some cases, the presence of a strong EWG can shift the equilibrium almost entirely towards the azide (B81097) form. nih.gov

Electron-donating groups (e.g., -NH₂, -OH) favor the formation of the tetrazole isomer. researchgate.netbeilstein-journals.orgiicbe.org These groups increase the electron density of the heterocyclic ring, thereby stabilizing the tetrazole form. researchgate.netiicbe.org With strong EDGs, the azide isomer may not be isolable as it spontaneously converts to the more stable tetrazole. nih.gov

The polarity of the solvent plays a crucial role in determining the position of the azido-tetrazole equilibrium. acs.orgresearchgate.netresearchgate.net Generally, increasing the solvent polarity favors the tetrazole isomer. acs.orgresearchgate.netbeilstein-journals.org This is attributed to the fact that the tetrazole form typically has a significantly larger dipole moment than the azido form. researchgate.netnih.gov Polar solvents, therefore, solvate and stabilize the tetrazole tautomer to a greater extent than the less polar azide tautomer. acs.orgresearchgate.net

For example, theoretical studies using Self-Consistent Reaction Field (SCRF) and Polarizable Continuum Model (PCM) have demonstrated that the stability of the tetrazole isomer of this compound and its derivatives increases in solvents like water and acetonitrile (B52724) compared to less polar solvents like carbon tetrachloride. acs.orgresearchgate.net Experimental studies using proton NMR spectroscopy have confirmed this trend, showing a shift in the equilibrium towards the tetrazole form in more polar solvents like DMSO-d₆ compared to chloroform-d. mdpi.comresearchgate.netbeilstein-journals.org

Table 2: Solvent Polarity and Tautomer Preference (Note: This table illustrates the general trend observed.)

| Solvent | Dielectric Constant (ε) | Predominant Isomer |

| Carbon Tetrachloride | 2.2 | Azide |

| Chloroform | 4.8 | Azide/Tetrazole Mixture |

| Acetonitrile | 37.5 | Tetrazole |

| Water | 80.1 | Tetrazole |

This table illustrates the general trend of solvent effects on the azido-tetrazole equilibrium.

The mechanism of the ring closure of this compound to its tetrazole isomer has been a subject of detailed theoretical investigation. acs.orgresearchgate.netresearchgate.net The process is understood to be an intramolecular 1,5-dipolar cycloaddition. The reaction begins with the less stable trans-azido conformer, which must first rotate to the cis-conformer. This initial rotation has a relatively low energy barrier. researchgate.net

The key step is the subsequent cyclization of the cis-azido isomer. This proceeds through a transition state where the terminal nitrogen of the azide group approaches the N3 nitrogen atom of the thiazole ring. researchgate.netnih.gov The geometry of this transition state has been characterized by computational methods, revealing the bond-forming and bond-breaking distances and angles. researchgate.net The reaction is believed to be initiated by a "pi-atomic orbital" overlap rather than a simple electrostatic attraction. researchgate.net The energy barrier for this cyclization step is considerably higher than for the initial conformational change and is the rate-determining step of the isomerization. researchgate.net The structure of the transition state and its associated energy barrier are also influenced by substituents and the solvent. acs.org

Solvent Effects on Tautomeric Stability and Isomer Population

Cycloaddition Reactions of the Azido Group

The azido group in this compound can participate in cycloaddition reactions, a class of reactions fundamental to the synthesis of five-membered heterocyclic rings. Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. organic-chemistry.orgnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and remarkable regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov

In the context of this compound, the CuAAC provides a powerful method for its functionalization. By reacting this compound with various terminal alkynes in the presence of a copper(I) catalyst, a diverse range of 1-(thiazol-2-yl)-1H-1,2,3-triazole derivatives can be synthesized. researchgate.net The mechanism of the CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govcsic.es The reaction is often carried out using copper(I) salts like CuI or by reducing a copper(II) salt in situ. csic.es Various ligands can be used to stabilize the copper(I) catalyst and enhance the reaction rate. nih.govcsic.es While less common for primary synthesis, CuAAC can be used to modify pre-functionalized thiazoles. vulcanchem.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of click chemistry reaction that occurs between an azide and a strained alkyne, such as a cyclooctyne. jcmarot.com This reaction is notable for proceeding efficiently without the need for a metal catalyst, which is often toxic to living systems. jcmarot.commagtech.com.cn The driving force for the reaction is the relief of ring strain in the cycloalkyne as it forms a more stable triazole ring. jcmarot.com

The high reactivity of strained alkynes, combined with the bioorthogonal nature of the azide group, makes SPAAC a valuable tool for bioconjugation and labeling of biomolecules in vivo and in vitro. magtech.com.cnnih.gov The reaction is highly selective and proceeds under mild, physiological conditions, making it suitable for applications in chemical biology and materials science. jcmarot.comnih.gov

Key features of SPAAC include:

Bioorthogonality: The reacting groups (azide and strained alkyne) are largely inert to biological functionalities. jcmarot.com

High Reaction Rates: The relief of ring strain provides a significant thermodynamic driving force, leading to fast reaction kinetics. nih.gov

No Catalyst Required: The reaction proceeds without the need for a copper catalyst, avoiding issues of cellular toxicity. jcmarot.commagtech.com.cn

High Yields: SPAAC reactions typically provide high yields of the desired triazole product.

The reaction mechanism involves a concerted [3+2] cycloaddition between the azide and the alkyne, leading to the formation of a stable, five-membered triazole ring. organic-chemistry.org The rate of the reaction can be influenced by the structure of the cyclooctyne, with modifications such as fluorination or the introduction of ketone functionalities leading to increased reaction rates. nih.gov

Table 1: Comparison of SPAAC with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None required | Copper(I) |

| Reactant | Strained alkyne (e.g., cyclooctyne) | Terminal alkyne |

| Biocompatibility | High, suitable for living systems | Limited by copper toxicity |

| Reaction Rate | Generally fast, dependent on alkyne strain | Can be very fast |

| Regioselectivity | Mixture of regioisomers often formed | Typically yields the 1,4-disubstituted triazole |

1,3-Dipolar Cycloadditions with Activated Methylene (B1212753) Compounds

2-Azidothiazoles can undergo 1,3-dipolar cycloaddition reactions with compounds containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups). doi.orgresearchgate.net This reaction provides a versatile route for the synthesis of 1,2,3-triazole derivatives. doi.orgresearchgate.net

The reaction proceeds through a base-catalyzed mechanism. The base abstracts a proton from the activated methylene compound, generating a carbanion. This carbanion then acts as a nucleophile and attacks the terminal nitrogen atom of the azide group of this compound. This is followed by an intramolecular cyclization and subsequent elimination of a leaving group to afford the 1,2,3-triazole ring.

The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is governed by both electronic and steric factors. organic-chemistry.org In the case of the reaction between this compound and an activated methylene compound, the nucleophilic attack of the carbanion on the terminal nitrogen of the azide dictates the regiochemical outcome. This generally leads to the formation of a specific regioisomer of the resulting triazole. mdpi.com The reaction is considered a concerted pericyclic shift, where the 2 π-electrons of the dipolarophile and the 4 electrons of the dipolar compound participate. organic-chemistry.org

The reaction of 2-azidothiazoles with various activated methylene compounds, such as ethyl acetoacetate (B1235776), in the presence of a base like sodium methoxide (B1231860), yields 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives. doi.orgresearchgate.net This method offers a convenient and efficient way to synthesize a variety of substituted 1,2,3-triazoles. doi.orgnih.gov The reaction conditions can be mild, sometimes proceeding at room temperature, and can result in high purity products with simple filtration. researchgate.net

For instance, the base-catalyzed condensation of 2-azidothiazoles with activated methylene compounds has been shown to produce new 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids. doi.org Similarly, reactions of 2-azido-1,3,4-thiadiazoles with ethyl acetoacetate in the presence of sodium methoxide in methanol (B129727) have yielded corresponding 1,2,3-triazole derivatives. researchgate.net

Table 2: Examples of Activated Methylene Compounds Used in Cycloadditions with Azides

| Activated Methylene Compound | Resulting Triazole Derivative | Reference |

| Ethyl acetoacetate | 1-(1,3-Thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester | researchgate.netnih.gov |

| Diethyl malonate | 1-(1,3-Thiazol-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylic acid diethyl ester | |

| Malononitrile | 4-Amino-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-5-carbonitrile | |

| Ethyl cyanoacetate | 4-Amino-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-5-carboxylic acid ethyl ester |

Mechanism and Regioselectivity

Photochemical Transformations

Upon irradiation with light, this compound can undergo photochemical transformations, leading to the formation of highly reactive intermediates that can participate in various reactions.

Direct irradiation of this compound in the presence of unsaturated substrates, such as enol ethers or methyl acrylate, can lead to the aziridination of the double bond. researchgate.net This reaction involves the formation of a nitrene intermediate from the photolysis of the azide. The nitrene then adds to the alkene to form an aziridine, a three-membered heterocyclic ring containing a nitrogen atom. researchgate.net Good yields of aziridination have been observed, particularly with enol ethers. researchgate.net In some cases, the aziridination can proceed with high diastereoselectivity. researchgate.net

The photoreactivity of this compound involves the initial formation of a nitrene intermediate upon photolysis. researchgate.net In the absence of a trapping agent, this intermediate can undergo other reactions. For this compound, the intermediate nitrene can lead to ring opening, resulting in the formation of a polymer. researchgate.net In contrast, the photolysis of 2-azidobenzothiazole (B1659620) under similar conditions leads to dimerization. researchgate.net

The mechanism of these photochemical reactions can be complex and may involve different excited states and intermediates. Studies on related systems, such as the photolysis of azodicarboxylates, have shown the involvement of triplet species that can react with other molecules to form various products. rsc.org The development of photocatalytic methods using visible light has also expanded the scope of such transformations, allowing for the generation of reactive intermediates under milder conditions. nih.gov

Theoretical and Computational Investigations of 2 Azidothiazole Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of 2-azidothiazole at a molecular level. These methods allow for the detailed investigation of its electronic structure and the energetic landscape of its transformations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the this compound system. researchgate.netnih.gov Researchers commonly employ the B3LYP functional combined with various basis sets, such as 6-31++G(d,p) and 6-311G**, to perform these calculations. researchgate.netnih.govresearchgate.net DFT studies have been instrumental in exploring the azido-tetrazole ring-chain isomerism, including the rotation of the azide (B81097) group from a trans to a cis conformation, a crucial step preceding cyclization. researchgate.netresearchgate.net These calculations are often performed in the gas phase as well as in different solvents like carbon tetrachloride (CCl4), acetonitrile (B52724) (CH3CN), and water (H2O) to understand the influence of the medium on the equilibrium. researchgate.netresearchgate.net The Polarizable Continuum Model (PCM) is a common approach to simulate solvent effects. researchgate.netresearchgate.net

Furthermore, DFT calculations have been used to investigate the impact of substituents on the thiazole (B1198619) ring. nih.gov Studies have shown that electron-withdrawing groups (e.g., -NO2, -CN) tend to stabilize the azide form, while electron-donating groups (e.g., -NH2, -OH) shift the equilibrium towards the tetrazole isomer. researchgate.netnih.gov The calculated geometric parameters and electronic properties provide a quantitative basis for these observed trends. nih.gov

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) analysis provides a complementary perspective to DFT by detailing the electronic distribution and interactions within the this compound molecule. MO calculations, often performed at levels like B3LYP/6-311G**, help to elucidate the nature of the frontier orbitals (HOMO and LUMO) and their role in the molecule's reactivity. researchgate.net

A key finding from MO analysis is that the azido-tetrazole isomerism is initiated by a "pi-atomic orbital" overlap process rather than a simple electrostatic attraction. researchgate.net This insight into the electronic mechanism of ring closure is crucial for a complete understanding of the transformation. The analysis of molecular orbitals reveals how the electronic structure changes during the conversion from the linear azide to the cyclic tetrazole, highlighting the specific orbital interactions that drive the reaction. researchgate.net Some studies have also pointed out that while some molecular orbitals are localized as "localized-π" or "localized σ," others are delocalized across the molecule. researchgate.net

Structural and Energetic Landscape Studies

Computational chemistry provides the tools to map out the potential energy surface of the this compound system, identifying stable isomers and the transition states that connect them.

Optimized Geometries and Characterization of Transition States

A primary application of computational studies is the determination of the optimized geometries for all species involved in the azido-tetrazole equilibrium, including the trans-azide, cis-azide, the tetrazole isomer, and the transition states (TS) connecting them. researchgate.netresearchgate.net For instance, the geometry of the transition state for the rotation of the azide group (TS(I)) has been characterized by a specific dihedral angle of rotation. researchgate.net Similarly, the transition state for the ring closure of cis-2-azidothiazole to the thiazolo-tetrazole (TS(II)) has also been located and its structural parameters calculated. researchgate.net These calculations show significant changes in bond lengths and angles during the transformation. For example, in the cyclization process, the N14=N15 and N15=N16 bonds lengthen, while the C2-N14 bond shortens. researchgate.net The planarity of the molecule, indicated by twist angles, suggests the extent of π-conjugation between the azide group and the thiazole ring. researchgate.net

| Species | Method/Basis Set | Key Geometric Parameter | Value |

| trans-2-azidothiazole | B3LYP/6-311G | N6-N7-N8 bond angle | ~172.5° |

| Transition State (Rotation) | B3LYP/6-311G | Dihedral angle of rotation (u) | 85.7° |

| Transition State (Ring Closure) | B3LYP/6-311G** | N3-C2-N8 distance | Varies |

Note: The table presents illustrative data based on findings from computational studies. Exact values can vary depending on the specific computational level.

Vibrational Analysis and Determination of Energy Barriers

Vibrational analysis is a critical step that follows geometry optimization. It serves two main purposes: to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency), and to calculate thermodynamic properties. researchgate.netcapes.gov.br The presence of a single imaginary frequency for a calculated transition state structure confirms it as a true saddle point on the potential energy surface. researchgate.net For example, the transition state for the ring closure of this compound to thiazolo-tetrazole is characterized by a negative frequency of vibration around -292.99 cm⁻¹. researchgate.net

This analysis allows for the calculation of the energy barriers for both the trans-to-cis isomerization and the subsequent ring-closure reaction. The rotational barrier for the azide group is generally found to be low, indicating that this initial step is facile. researchgate.net For instance, a rotation barrier of 6.156 kcal/mol has been calculated for the azide group rotation. researchgate.net These calculated energy barriers are crucial for understanding the kinetics of the isomerization process.

| Process | Method/Basis Set | Calculated Energy Barrier (kcal/mol) |

| trans to cis rotation | B3LYP/6-311G | 6.156 |

| Ring Closure | B3LYP/6-311G | ~30.34 (in gaseous state for a related system) |

Note: The table provides example data from the literature. The ring closure barrier is for a related azidotetrazole system and serves as an illustration.

Elucidation of Reaction Mechanisms via Computational Approaches

By combining the information from DFT, MO analysis, and structural/energetic studies, a detailed picture of the reaction mechanism for the azido-tetrazole isomerization can be constructed. Computational approaches have been pivotal in elucidating the multi-step nature of this transformation. researchgate.netoregonstate.edu

Isomerization: The initial step is the rotation of the azide group around the C-N bond, converting the more stable trans-2-azidothiazole to the cis-conformer. researchgate.net This process has a relatively low energy barrier. researchgate.net

Cyclization: The cis-azide then undergoes an intramolecular cyclization to form the fused thiazolo[2,3-d]tetrazole ring system. researchgate.net This step involves the formation of a new bond between the terminal nitrogen of the azide group and the nitrogen atom of the thiazole ring. nih.gov

Computational studies have shown that factors such as the charge density on specific atoms (N3 and N8), the rearrangement of bond lengths and angles, and the change in dipole moment upon cyclization are decisive in determining the position of the equilibrium. nih.gov The mechanism is understood not just as a simple structural rearrangement but as a process governed by specific electronic interactions, as revealed by molecular orbital analysis. researchgate.net These computational models have proven to be consistent with experimental observations, providing a robust theoretical framework for understanding the chemistry of this compound. researchgate.net

Molecular Electron Density Theory (MEDT) in Cycloaddition Processes

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms and selectivity of reactions, including the [3+2] cycloaddition (32CA) processes characteristic of azides. mdpi.com Unlike theories focused on molecular orbital interactions, MEDT posits that changes in electron density are the primary drivers of chemical reactivity. mdpi.com In the context of this compound, MEDT provides insights into its behavior as a three-atom component (TAC) in cycloaddition reactions.

Studies on similar azide systems reveal that the reactivity is intrinsically linked to their electronic structure. maxapress.commdpi.com The intramolecular [3+2] cycloaddition reactions of azides are often classified as zwitterionic-type (zw-type). researchgate.net This classification stems from the electronic nature of the azide group, which can be characterized through topological analysis of the electron localization function (ELF). researchgate.net

The mechanism for these reactions, as elucidated by MEDT, is typically a non-concerted, one-step process. researchgate.net Bonding evolution theory (BET), a tool used within the MEDT framework, indicates that bond formation is not simultaneous. For instance, in the intramolecular cycloaddition of azides, the formation of one new single bond (e.g., N1-C5) can be significantly more advanced in the transition state than the formation of the second bond. researchgate.net This asynchronicity is a key feature revealed by computational analysis. maxapress.com

Furthermore, MEDT helps to classify the polar nature of the reaction. The global electron density transfer (GEDT) at the transition state is calculated to determine the direction and magnitude of electron flow between the reacting species. mdpi.com Reactions are categorized as having forward electron density flux (FEDF), reverse electron density flux (REDF), or null electron density flux (NEDF). luisrdomingo.com For a polar reaction involving a nucleophilic azide and an electrophilic species, a significant GEDT value (typically >0.20 e) would be expected, classifying it as an FEDF reaction. mdpi.com The activation energies for these cycloadditions are influenced by the polar character of the reaction; highly polar reactions often exhibit very low activation barriers. mdpi.com

Natural Bond Orbital (NBO) Charge Density Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and charge distribution. uni-muenchen.de For this compound and its derivatives, NBO analysis has been instrumental in understanding the electronic characteristics that govern its structure, stability, and its tendency to isomerize into the fused tetrazole ring system. researchgate.netresearchgate.net

Studies on related substituted thiazole azo dyes demonstrate that NBO analysis can quantify intramolecular charge transfer (ICT). mdpi.com The stabilization energy (E(2)) associated with donor-acceptor interactions is calculated to estimate the magnitude of electron delocalization. For example, charge transfer from the thiazole ring to an acceptor moiety can be quantified, revealing the electronic push-pull effects within the molecule. mdpi.com In the case of this compound, NBO analysis shows p-conjugation between the azide group and the heterocyclic thiazole ring, which is indicated by the planarity suggested by certain twist angles being close to 0.0° or 180.0°. researchgate.net This conjugation is a key factor in the electronic structure and subsequent reactivity.

The table below presents hypothetical NBO charges on key atoms of a this compound isomer, illustrating the charge distribution.

| Atom | NBO Charge (a.u.) |

| S1 | +0.350 |

| C2 (Thiazole) | +0.250 |

| N (α-azide) | -0.450 |

| N (β-azide) | +0.600 |

| N (γ-azide) | -0.500 |

| Note: These values are illustrative and depend on the specific computational level of theory. |

This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules or solvents. The analysis of donor-acceptor interactions within the NBO framework further clarifies the stability of different tautomeric forms. nih.govnih.gov

Computational Modeling of Environmental and Substituent Effects

Solvation Models (Polarized Continuum Model, Self-Consistent Reaction Field, Monte Carlo-Free Energy Perturbation)

The equilibrium between this compound and its thiazolo[2,3-d]tetrazole isomer is highly sensitive to environmental factors, particularly the polarity of the solvent. Computational solvation models are essential for quantitatively predicting these effects. acs.org

The Polarized Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous, polarizable dielectric medium. numberanalytics.comwikipedia.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated. diracprogram.orgarxiv.org For the this compound system, PCM calculations, often performed using Density Functional Theory (DFT), have shown that the relative stability of the tetrazole isomer increases significantly with the polarity of the solvent. researchgate.net Conversely, the azido (B1232118) form is favored in less polar environments. acs.org This model is effective and computationally efficient for capturing the bulk electrostatic effects of the solvent. mdpi.compitt.edu

The Self-Consistent Reaction Field (SCRF) theory is a broader category of continuum solvation methods to which PCM belongs. trygvehelgaker.no In SCRF methods, the solute's wavefunction is optimized in the presence of the reaction field generated by the polarized solvent continuum, making the process self-consistent. High-level ab initio calculations combined with SCRF have been successfully used to analyze the azido-tetrazole isomerism. acs.org These studies confirm that as solvent polarity increases (e.g., from carbon tetrachloride to water), the equilibrium shifts to disfavor the azido isomer. acs.org

The Monte Carlo-Free Energy Perturbation (MC-FEP) method offers a more explicit, statistical mechanics-based approach. It involves simulating a system where a solute molecule is gradually transformed into another (e.g., azide to tetrazole) in a box of explicitly represented solvent molecules. While computationally more intensive, MC-FEP can provide a more detailed picture of solute-solvent interactions. For the related thiazole[3,2-d]tetrazole system, MC-FEP calculations have been used alongside SCRF to determine the free energies of solvation, successfully predicting solvent-induced shifts in the tautomeric equilibrium. acs.org

The table below summarizes the effect of different solvents on the relative stability of the azido and tetrazole forms, as predicted by these computational models.

| Solvent | Dielectric Constant (ε) | Predicted Favored Isomer |

| Gas Phase | 1.0 | Azide |

| Carbon Tetrachloride | 2.2 | Azide |

| Chloroform | 4.8 | Azide / Tetrazole (mixed) |

| Acetonitrile | 37.5 | Tetrazole |

| Water | 78.4 | Tetrazole |

| Source: Based on findings from computational studies. researchgate.netacs.org |

These models collectively demonstrate that polar solvents stabilize the more polar tetrazole tautomer over the 2-azido form. researchgate.netacs.org

Quantitative Structure-Reactivity Relationships (QSAR) in Tautomeric Systems

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to correlate variations in the chemical structure of a series of compounds with their measured reactivity. In the context of this compound, this principle is applied to understand how different substituents on the thiazole ring affect the position of the azido-tetrazole tautomeric equilibrium. researchgate.net

While formal QSAR equations may not always be derived, computational studies have established clear, quantitative relationships between the electronic nature of substituents and the relative stability of the azide and tetrazole tautomers. These investigations function as de facto structure-reactivity studies. nih.govacademie-sciences.fr The key finding is that the position of the equilibrium is governed by the electron-donating or electron-withdrawing character of the substituent group. researchgate.netacs.org

Electron-withdrawing groups (e.g., -NO₂, -CN) attached to the thiazole ring stabilize the 2-azido isomer. These groups decrease the electron density on the thiazole ring, which in turn stabilizes the electron-donating azido group. researchgate.netacs.org

Electron-donating groups (e.g., -NH₂, -OH) shift the equilibrium toward the fused tetrazole isomer. These groups increase the electron density of the heterocyclic system, favoring the cyclized tetrazole form. researchgate.net

These relationships have been established through DFT calculations, which quantify the energy differences between the two tautomers for various substituted systems. researchgate.net This allows for the prediction of the predominant tautomer based on the substituent's known electronic properties (e.g., Hammett constants). nih.gov The effect of substituents is a critical factor, alongside solvent polarity, in controlling the delicate azido-tetrazole balance. acs.org

The following table illustrates the predicted effect of different substituent types on the tautomeric equilibrium of this compound systems in solution.

| Substituent Type | Example Groups | Effect on Equilibrium | Favored Tautomer |

| Electron-Withdrawing | -NO₂, -CN | Stabilizes the azide form | This compound |

| Electron-Donating | -NH₂, -OH | Stabilizes the tetrazole form | Thiazolo-tetrazole |

| Halogens (Weakly EWG) | -Cl, -Br | May slightly favor the azide form or have a mixed effect | Mixed/Azide |

| Alkyl (Weakly EDG) | -CH₃ | May slightly favor the tetrazole form | Tetrazole |

| Source: Based on computational findings on substituted azidothiazole and related systems. researchgate.netacs.org |

These quantitative insights are crucial for the rational design of molecules where one tautomeric form is desired over the other for specific applications.

Functionalization Strategies for 2 Azidothiazole Derivatives

Modification of the 2-Azidothiazole Ring System for Diversification

The this compound scaffold serves as a versatile platform for chemical modification. The inherent reactivity of the azide (B81097) group and the thiazole (B1198619) ring allows for a range of transformations to introduce diverse functional groups and build molecular complexity.

One of the key aspects of this compound chemistry is the equilibrium between the azide form and its fused-ring tautomer, the thiazolo-tetrazole. researchgate.netrsc.org This equilibrium can be influenced by various factors, including the presence of substituents on the thiazole ring and the solvent used. beilstein-journals.orgnih.gov Theoretical studies have indicated that electron-withdrawing groups tend to stabilize the azide isomer, while electron-donating groups favor the formation of the tetrazole. beilstein-journals.org This property is crucial for directing the functionalization strategy towards either the open-chain azide or the fused tetrazole ring.

Base-catalyzed condensation reactions of 2-azidothiazoles with compounds containing active methylene (B1212753) groups have been reported to yield 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids. doi.org This demonstrates a method for constructing a triazole ring appended to the thiazole core, significantly diversifying the original scaffold.

Furthermore, the thiazole ring itself can be functionalized prior to or after the introduction of the azide group. For instance, direct C-H arylation of thiazole derivatives has been achieved using palladium catalysis, offering a route to introduce aryl substituents at specific positions on the ring. researchgate.netnih.gov Metal-free thiolation has also been reported for the C(sp2) functionalization of 2-aminothiazole (B372263) derivatives, showcasing another avenue for diversification. rsc.org These modifications to the thiazole ring can influence the electronic properties and subsequent reactivity of the 2-azido group.

Functionalization of Fused Thiazolo-Tetrazole Systems (e.g., 2H-thiazolo[4,5-d]Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazole)

The fused thiazolo-tetrazole system, an isomer of this compound, presents a unique and stable heteroaromatic scaffold for further functionalization. rsc.orgnih.gov A notable example is the 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazole (ThTz) system, which has been synthesized and extensively functionalized. rsc.orgresearchgate.netnih.gov The introduction of a sulfone group on the thiazole ring of this system provides a highly versatile handle for a variety of chemical transformations. rsc.orgresearchgate.netnih.gov

The sulfone moiety in sulfonylated ThTz derivatives acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net This allows for the introduction of a wide range of nucleophiles, leading to diverse functionalized products.

The reaction of sulfonylated ThTz with various primary and secondary amines proceeds smoothly to afford aminated ThTz derivatives in good yields. researchgate.net Similarly, reactions with alcohols and thiols in the presence of a base like sodium hydride lead to the corresponding ether and thioether products. researchgate.net These SNAr reactions demonstrate a robust method for diversifying the thiazole portion of the fused ring system.

The following table summarizes the SNAr reactions of a sulfonylated ThTz derivative with various nucleophiles.

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Primary Amines | THF, 60 °C | Aminated ThTz | Good |

| Secondary Amines | THF, 60 °C | Aminated ThTz | Good |

| Alcohols | NaH, THF, 0 °C | O-substituted ThTz | Not specified |

| Thiols | NaH, THF, 0 °C | S-substituted ThTz | Not specified |

Data sourced from a study on the functionalization of 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazole. researchgate.net

Metal-catalyzed cross-coupling reactions provide another powerful tool for the functionalization of the thiazolo-tetrazole system. rsc.orgresearchgate.net While direct C-H arylation is a common strategy for thiazoles, the presence of the fused tetrazole ring and the activating sulfone group opens up different avenues for carbon-carbon bond formation.

Research has shown that the sulfone-activated thiazole ring can participate in metal-catalyzed couplings. rsc.org This enables the introduction of various alkyl and aryl groups, further expanding the chemical space accessible from the ThTz scaffold. These reactions are crucial for building more complex molecular architectures. rsc.orgresearchgate.net

The sulfone group on the thiazole ring of the ThTz system is a key activating group that facilitates a broad range of transformations beyond simple SNAr. rsc.orgresearchgate.netnih.gov This moiety has been described as a "versatile reactive tag." rsc.orgresearchgate.net

One significant application of the activated sulfone is in radical-based alkylations. rsc.orgresearchgate.net This allows for the introduction of alkyl groups through a different mechanistic pathway compared to traditional cross-coupling methods. Furthermore, the sulfone group itself can be a precursor to other functionalities, although specific examples for the ThTz system are still emerging. The use of sulfones in nickel-catalyzed radical cross-coupling with aryl zinc reagents has been demonstrated for other systems and could potentially be applied to ThTz derivatives. nih.gov This highlights the potential for further diversification of the thiazolo-tetrazole core by leveraging the reactivity of the sulfone moiety.

Applications of 2 Azidothiazole in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern chemistry, forming the structural basis for a majority of pharmaceuticals, agrochemicals, and materials. openaccessjournals.com Within this domain, azaheterocycles—those containing at least one nitrogen atom—are of paramount importance due to their prevalence in biologically active molecules and functional materials. openaccessjournals.com 2-Azidothiazole serves as an exemplary azaheterocyclic building block, enabling chemists to construct more complex scaffolds. openaccessjournals.com

The reactivity of the azide (B81097) moiety, combined with the inherent chemical properties of the thiazole (B1198619) ring, allows for its participation in a multitude of chemical transformations. Researchers have utilized this compound derivatives to access a range of fused and substituted heterocyclic systems. For instance, the synthesis of novel pyrazolo[5,1-b]thiazole-based heterocycles has been a subject of study, highlighting the utility of the thiazole motif in creating fused ring systems with potential pharmacological applications. researchgate.net The development of scalable, one-pot syntheses for 2,4-disubstituted-(1,3)thiazoles from alternative precursors underscores the importance of the thiazole scaffold in medicinal chemistry and materials science. chemrxiv.org The strategic use of such building blocks is central to modern synthetic planning, providing efficient pathways to molecules with desired functions.

Contributions to Modular Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for molecular assembly. organic-chemistry.orgmdpi.com The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, which has led to its widespread adoption in drug discovery, materials science, and chemical biology. mdpi.comnih.gov

This compound is an ideal substrate for CuAAC reactions. The azide group provides the "click" reactivity, while the thiazole ring acts as a stable, functionalizable handle that can be incorporated into larger molecular designs. This modular approach allows for the rapid generation of compound libraries by combining various alkynes with the this compound core. nih.gov The resulting triazole ring is not merely a linker; it is a stable aromatic heterocycle that can act as a bioisosteric replacement for other chemical groups, such as amides, potentially improving properties like metabolic stability. nih.gov

A primary application of this compound in click chemistry is the synthesis of complex molecules containing a 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole core. doi.orgresearchgate.net These structures are created by reacting this compound derivatives with various terminal alkynes in the presence of a copper(I) catalyst. organic-chemistry.orgorganic-chemistry.org This methodology provides a direct and efficient route to highly functionalized triazoles that would be difficult to access through other synthetic means.

Research has demonstrated that 2-azidothiazoles can undergo base-catalyzed condensation reactions with compounds containing activated methylene (B1212753) groups to produce 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids. doi.org This highlights the versatility of the azide in participating in cycloaddition-type reactions. researchgate.net Furthermore, the CuAAC reaction has been successfully applied to related azido-heterocycles, such as 4-azidothiazole, in reactions with (perfluoro-tert-butyl)propiolic acid, showcasing the broad applicability and functional group tolerance of this method for creating complex fluorinated triazoles. acs.org The reaction conditions for these transformations are typically mild, often proceeding at room temperature in benign solvents, which aligns with the principles of green chemistry. organic-chemistry.orgmdpi.com

The following table summarizes representative reactions involving azides in the synthesis of 1,2,3-triazoles.

| Azide Reactant | Alkyne/Methylene Reactant | Catalyst/Conditions | Product Type | Reference |

| 2-Azidothiazoles | Activated Methylene Compounds | Base-catalyzed | 1-(1,3-Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids | doi.org |

| General Organic Azides | Terminal Alkynes | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

| 4-Azidothiazole | (Perfluoro-tert-butyl)propiolic Acid | Copper(II) acetate, 30-60 °C | Perfluoro-tert-butyl substituted triazoles | acs.org |

| Benzyl Azide | Various Terminal Alkynes | Copper(I) phenylacetylide, rt | 1-Benzyl-4-substituted-1,2,3-triazoles | mdpi.com |

Development of Novel Ring Systems Through Cyclization and Rearrangement Processes

Beyond its role in cycloadditions, the azide group in this compound can participate in various intramolecular cyclization and rearrangement reactions, leading to the formation of novel heterocyclic ring systems. These transformations often involve the loss of dinitrogen gas (N₂) and the in-situ generation of a highly reactive nitrene intermediate, which can then undergo a variety of subsequent reactions.

One such transformation is the intramolecular cyclization of an azide group onto a nearby part of the molecule to form a new ring. For instance, in related azido-triazine systems, azide groups have been shown to cyclize to form fused tetrazole rings, a process that can exist in equilibrium with the open-chain azide form. acs.org Such cyclizations can be influenced by reaction conditions and the electronic nature of the substituents on the heterocyclic ring.

Rearrangement reactions provide another powerful avenue for structural diversification. The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-documented pathway for the transformation of heterocyclic systems. mdpi.com While not directly documented for this compound in the provided context, the principles of such rearrangements, which involve the formation and subsequent rearrangement of complex intermediates, are broadly applicable in heterocyclic chemistry. mdpi.com Similarly, rearrangements of onium ylides, which can be generated catalytically, represent a modern method for C-C bond formation in aromatic systems and could potentially be applied to thiazole derivatives. nih.gov These advanced synthetic methods, including cyclizations and rearrangements, are crucial for accessing novel chemical space and developing complex molecular frameworks from relatively simple precursors like this compound. researchgate.net

Emerging Research Trends and Future Directions in 2 Azidothiazole Chemistry

Integration of High-Throughput Experimentation and Machine Learning in Reaction Optimization

The fields of high-throughput experimentation (HTE) and machine learning (ML) are increasingly converging to revolutionize chemical synthesis, including the optimization of reactions involving 2-azidothiazole and its derivatives. youtube.comrsc.orgnih.govnih.gov HTE allows for the rapid and parallel execution of a large number of experiments, enabling a systematic exploration of vast reaction parameter spaces with minimal reagent consumption. youtube.comunchainedlabs.com This methodology is ideal for discovering novel reaction conditions and synthesizing libraries of compounds for screening purposes. youtube.comnumberanalytics.com The large, high-quality datasets generated by HTE are particularly well-suited for training machine learning algorithms. youtube.com

Key applications of this integrated approach in this compound chemistry include:

Reaction Condition Optimization: ML algorithms can analyze data from HTE to identify the optimal conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity. unchainedlabs.comnumberanalytics.com

Catalyst Discovery: HTE can be used to screen large libraries of potential catalysts for specific transformations involving 2-azidothiazoles, while ML can help in identifying the most promising candidates based on their predicted activity. rsc.org

Predictive Modeling: ML models can be developed to predict the reactivity and properties of novel this compound derivatives, guiding the design of new molecules with desired characteristics. frontiersin.org

For instance, a support vector machine (SVM) model was successfully used to predict optimal conditions for enzyme-catalyzed synthesis reactions. rsc.org Similarly, the combination of HTE and ML has been used to discover new photocatalytically active organic molecules from a large library of compounds. rsc.org These examples highlight the potential of applying these technologies to accelerate research and development in the field of this compound chemistry.

Table 1: Impact of High-Throughput Experimentation and Machine Learning on Reaction Optimization

| Aspect | Traditional Approach | HTE & ML Integrated Approach |

| Experimentation | One-variable-at-a-time, low throughput | Parallel, high-throughput screening of multiple variables |

| Data Generation | Slow, limited datasets | Rapid generation of large, high-quality datasets |

| Optimization | Iterative and time-consuming | Predictive and accelerated optimization |

| Discovery | Serendipitous or based on existing knowledge | Systematic exploration and discovery of novel conditions and catalysts |

Advancements in Spectroscopic Characterization Techniques for Azidothiazole Derivatives

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are fundamental for the structural elucidation of azidothiazole derivatives. scielo.org.mx These techniques allow for the unambiguous assignment of proton and carbon signals, confirming the molecular structure. scielo.org.mx Advanced NMR methods, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure and intermolecular interactions of these compounds. nih.gov For fluorinated derivatives, ¹⁹F NMR is a powerful tool due to the high sensitivity of the ¹⁹F nucleus. acs.org

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. spectroscopyonline.comlabmanager.com FT-IR is particularly useful for identifying characteristic functional groups, while Raman spectroscopy can provide information about the molecular backbone and symmetry. nih.govresearchgate.net The combination of both techniques offers a more complete vibrational analysis. spectroscopyonline.com For instance, in the study of 2-aminothiazole (B372263), both experimental and theoretical vibrational analyses were conducted to understand its tautomeric forms. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy: These techniques are employed to study the electronic transitions and photophysical properties of azidothiazole derivatives. nih.gov The absorption and emission spectra can provide information about the energy levels of the molecule and its potential as a fluorescent probe. nih.govmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of newly synthesized compounds, confirming their molecular formula. rsc.org

The azide-tetrazole equilibrium, a key feature of azido-substituted heterocycles, has been investigated using theoretical methods like Density Functional Theory (DFT). researchgate.net These computational studies, in conjunction with experimental data, provide a deeper understanding of the structural and electronic properties of these systems. researchgate.net

Table 2: Spectroscopic Techniques for the Characterization of Azidothiazole Derivatives

| Technique | Information Obtained | Example Application |

| ¹H and ¹³C NMR | Molecular structure, connectivity of atoms | Structure confirmation of newly synthesized derivatives scielo.org.mx |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, assignment of signals | Unambiguous assignment of complex structures scielo.org.mx |

| NOESY | 3D structure, intermolecular interactions | Studying the binding of derivatives to biological targets nih.gov |

| ¹⁹F NMR | Characterization of fluorinated compounds | Analysis of perfluoro-tert-butyl triazoles acs.org |

| FT-IR Spectroscopy | Presence of functional groups | Identification of characteristic azide (B81097) and thiazole (B1198619) vibrations researchgate.net |

| Raman Spectroscopy | Molecular backbone, symmetry | Complementary vibrational analysis to FT-IR nih.gov |

| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, photophysical properties | Investigating potential as fluorescent probes nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition | Confirmation of molecular formula rsc.org |

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact and enhance sustainability. researchgate.netindianchemicalsociety.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. mdpi.comresearchgate.net

Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com The synthesis of 2-aminothiazoles has been successfully carried out in water, often leading to high yields in short reaction times. mdpi.comjocpr.com Deep eutectic solvents (DESs) are another class of green solvents that are biodegradable, have low volatility, and can be recycled. mdpi.com They have been used as both solvents and catalysts in the synthesis of thiazole derivatives. mdpi.comrsc.org Glycerol, a byproduct of biodiesel production, has also been employed as a green solvent for the synthesis of 2-arylbenzothiazoles. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comjournalajrb.com These methods are considered sustainable as they reduce reaction times and energy consumption. mdpi.com

Catalysis: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. researchgate.net Magnetic nanocatalysts, for example, can be easily separated from the reaction mixture using an external magnet, allowing for their recovery and reuse. researchgate.netnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild conditions, making it a highly attractive green approach. nih.govrsc.orgresearchgate.net Enzymes can be produced from renewable resources and are biodegradable. youtube.com

Atom Economy: Green chemistry principles also emphasize maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single vessel, is an effective strategy for improving atom economy and reducing waste. jocpr.com

The application of these green chemistry principles to the synthesis of this compound and its derivatives can lead to more sustainable and environmentally friendly processes.

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Approach | Description | Advantages |

| Green Solvents | Use of water, deep eutectic solvents, glycerol | Non-toxic, biodegradable, recyclable, reduced environmental pollution mdpi.comjocpr.commdpi.comrsc.orgnih.gov |

| Alternative Energy Sources | Microwave irradiation, ultrasound | Increased reaction rates, higher yields, reduced energy consumption mdpi.comjournalajrb.com |

| Green Catalysts | Magnetic nanocatalysts, biocatalysts (enzymes) | Reusable, non-toxic, high selectivity, mild reaction conditions researchgate.netnih.govrsc.org |

| Atom Economy | One-pot synthesis, minimizing byproducts | Reduced waste, increased efficiency jocpr.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Azidothiazole, and what are their methodological limitations?

- Answer: Common approaches include (1) cyclization of thioamide precursors with sodium azide under acidic conditions and (2) nucleophilic substitution of halogenated thiazoles with azide sources (e.g., NaN₃). The Hantzsch thiazole synthesis modified with azide reagents may yield this compound but often requires hazardous azide handling. Limitations include low yields due to competing side reactions (e.g., dimerization) and safety risks from exothermic steps. Use Schlenk-line techniques for air-sensitive intermediates and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: Key methods include:

- NMR Spectroscopy: ¹H NMR (δ 7.5–8.5 ppm for thiazole protons; δ ~3.5 ppm for azide-adjacent CH groups) and ¹³C NMR to confirm ring substitution patterns.

- IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₃H₂N₄S).

- X-ray Crystallography: Resolves azide orientation and crystal packing effects. Validate purity via elemental analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer: Implement the following:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation: Use fume hoods to avoid inhalation of azide vapors.

- Storage: Keep in airtight containers at 2–8°C, away from metals (e.g., copper) to prevent explosive decomposition.

- Spill Management: Neutralize spills with dilute NaNO₂ solution and collect waste in designated containers .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of azide incorporation in thiazole derivatives?

- Answer: Control substitution patterns by:

- Precursor Design: Use electron-withdrawing groups (e.g., NO₂) at the 4-position of thiazole to direct azide addition to the 2-position.

- Catalytic Systems: Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective functionalization.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance azide nucleophilicity. Validate outcomes via DFT calculations to predict reaction pathways .

Q. How should contradictory data on the biological activity of this compound derivatives be resolved?

- Answer: Address discrepancies through:

- Experimental Replication: Standardize assays (e.g., MIC for antimicrobial studies; IC₅₀ for cytotoxicity) across multiple cell lines.

- Meta-Analysis: Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in DMSO).

- Structural-Activity Relationship (SAR) Studies: Synthesize analogs with modified azide groups (e.g., triazoles via click chemistry) to isolate bioactive motifs .

Q. What strategies mitigate thermal instability during this compound synthesis?

- Answer:

- Temperature Control: Conduct reactions at ≤0°C using ice baths to suppress exothermic decomposition.

- Flow Chemistry: Minimize batch-scale hazards by using microreactors for azide reactions.

- Stabilizing Agents: Add chelators (e.g., EDTA) to sequester metal impurities. Monitor stability via DSC (Differential Scanning Calorimetry) .

Q. How can computational methods enhance the design of this compound-based probes for bioimaging?

- Answer:

- Docking Simulations: Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin).

- Photophysical Modeling: Employ TD-DFT to optimize fluorescence properties by tuning electron-donating/withdrawing substituents.

- In Silico Toxicity Prediction: Apply ADMET predictors (e.g., SwissADME) to prioritize low-toxicity candidates .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。